6-Hydroxy-5,7-dimethyl-1,3-diazaadamantane
Overview
Description
6-Hydroxy-5,7-dimethyl-1,3-diazaadamantane is a derivative of diazaadamantane, a class of compounds known for their unique cage-like structure. These compounds are nitrogen-containing analogs of adamantane, where nitrogen atoms replace some of the carbon atoms in the adamantane framework. This substitution imparts distinct chemical and physical properties to the compound, making it an interesting subject for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5,7-dimethyl-1,3-diazaadamantane can be achieved through several methods. One common approach involves the reduction of the ketone group in the corresponding 6-oxo-1,3-diazaadamantane to a hydroxyl group. This reduction can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Another method involves the condensation of 9-hydroxy-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane with cyclic ketones. This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5,7-dimethyl-1,3-diazaadamantane undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, as mentioned in the preparation methods.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Various catalysts may be used depending on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives (ketones, aldehydes), reduced derivatives, and substituted diazaadamantane compounds .
Scientific Research Applications
6-Hydroxy-5,7-dimethyl-1,3-diazaadamantane has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Hydroxy-5,7-dimethyl-1,3-diazaadamantane involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the diazaadamantane framework can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, further affecting the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,3-diazaadamantane: Lacks the hydroxyl group, resulting in different chemical and physical properties.
6-Oxo-5,7-dimethyl-1,3-diazaadamantane: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
5,7-Diphenyl-1,3-diazaadamantane:
Uniqueness
6-Hydroxy-5,7-dimethyl-1,3-diazaadamantane is unique due to the presence of both hydroxyl and diazaadamantane moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-9-3-11-5-10(2,8(9)13)6-12(4-9)7-11/h8,13H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBIRHDGYNOJKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1O)(CN(C2)C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301218728 | |
Record name | 5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301218728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80808-98-6 | |
Record name | 5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80808-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301218728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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